1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Basic Chemical Information
The compound 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one possesses the molecular formula C₈H₁₀N₄O and exhibits a molecular weight of 178.19 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one, which accurately reflects the substitution pattern and ring fusion arrangement. The compound is assigned the Chemical Abstracts Service registry number 3763-25-5, providing a unique identifier for chemical database searches.
The canonical Simplified Molecular Input Line Entry System representation of the molecule is CC(C)N1C2=C(C=N1)C(=O)NC=N2, which encodes the complete connectivity pattern of all atoms within the structure. The International Chemical Identifier string InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13) provides a standardized representation suitable for computational applications, while the corresponding International Chemical Identifier Key XYRVLCQVOLFELO-UHFFFAOYSA-N serves as a fixed-length hash for rapid database searching.
Table 1: Fundamental Chemical Identifiers
Structural Characterization
The molecular architecture of this compound centers around a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring in a [3,4-d] configuration. This fusion pattern creates a rigid planar framework that serves as the core structural motif. The compound features a propan-2-yl (isopropyl) substituent attached to the nitrogen atom at position 1 of the pyrazole ring, providing steric bulk and influencing the overall molecular conformation. The presence of a ketone functional group at position 4 of the pyrimidine ring contributes to the compound's chemical reactivity and hydrogen bonding capabilities.
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by its nitrogen-rich heterocyclic framework that can engage in multiple hydrogen bonding interactions. The specific substitution pattern observed in this compound, with the isopropyl group at the N1 position, influences both the electronic distribution within the ring system and the overall three-dimensional shape of the molecule. The ketone functionality at position 4 introduces a site for potential tautomerization and provides an electrophilic center for chemical transformations.
Nuclear magnetic resonance spectroscopy studies of related pyrazolo[3,4-d]pyrimidine derivatives have revealed characteristic chemical shift patterns that can be applied to understand the structural features of this compound. The fused ring system exhibits distinct proton environments, with the pyrazole proton typically appearing as a singlet in the aromatic region of the proton nuclear magnetic resonance spectrum. The isopropyl substituent generates characteristic multipicity patterns, with the methine proton appearing as a septet and the methyl groups as doublets due to coupling interactions.
Table 2: Structural Features and Ring System Analysis
| Structural Element | Description | Position |
|---|---|---|
| Core Ring System | Pyrazolo[3,4-d]pyrimidine | Positions 1-7a |
| Fusion Pattern | [3,4-d] arrangement | Between pyrazole and pyrimidine |
| Ketone Group | Carbonyl functionality | Position 4 |
| Isopropyl Substituent | Branched alkyl chain | Position 1 |
| Nitrogen Atoms | Four nitrogen heteroatoms | Positions 1, 2, 6, 7 |
| Ring Planarity | Fused bicyclic planar system | Entire core framework |
Spectroscopic Properties
Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The compound exhibits stretching vibrations in the range of 2950-2980 cm⁻¹, which correspond to carbon-hydrogen bonds in aliphatic groups, specifically the methyl and methine units of the isopropyl substituent. These absorptions are consistent with the expected vibrational frequencies for saturated carbon-hydrogen bonds and provide confirmation of the alkyl substitution pattern.
The carbonyl group at position 4 of the pyrimidine ring generates a characteristic stretching vibration that appears in the infrared spectrum. Based on similar pyrazolo[3,4-d]pyrimidine derivatives, this carbonyl absorption typically occurs in the range of 1700-1650 cm⁻¹, reflecting the conjugated nature of the ketone group with the aromatic ring system. The exact frequency depends on the degree of conjugation and hydrogen bonding interactions present in the solid state or solution.
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The isopropyl substituent generates characteristic signal patterns, with the methine proton typically appearing as a septet around 4.5-5.0 parts per million due to coupling with the six equivalent methyl protons. The methyl groups of the isopropyl unit produce a doublet signal around 1.5-1.7 parts per million, reflecting the coupling with the methine proton. The aromatic proton of the pyrazole ring appears as a singlet in the downfield region around 8.0-8.5 parts per million, consistent with the electron-deficient nature of the heterocyclic system.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments present in the molecule. The carbonyl carbon at position 4 typically appears in the range of 155-165 parts per million, reflecting the ketone functionality within the pyrimidine ring. The aromatic carbons of the fused ring system exhibit chemical shifts in the range of 130-155 parts per million, while the aliphatic carbons of the isopropyl group appear upfield at 20-25 parts per million for the methyl groups and 45-50 parts per million for the methine carbon.
Table 3: Spectroscopic Characteristics
| Spectroscopic Technique | Characteristic Signal | Assignment | Chemical Shift/Frequency |
|---|---|---|---|
| Infrared | C-H stretching | Aliphatic groups | 2950-2980 cm⁻¹ |
| Infrared | C=O stretching | Ketone functionality | 1700-1650 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Septet | Isopropyl methine | 4.5-5.0 ppm |
| ¹H Nuclear Magnetic Resonance | Doublet | Isopropyl methyl | 1.5-1.7 ppm |
| ¹H Nuclear Magnetic Resonance | Singlet | Pyrazole proton | 8.0-8.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | Position 4 ketone | 155-165 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | Ring system | 130-155 ppm |
| ¹³C Nuclear Magnetic Resonance | Aliphatic carbons | Isopropyl group | 20-50 ppm |
Physical Properties
The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exists as a solid powder at room temperature, indicating the presence of significant intermolecular forces that maintain the crystalline state under ambient conditions. The melting point has been reported to be 197-198°C, suggesting moderate thermal stability and the requirement of substantial energy to disrupt the crystal lattice.
Computational predictions indicate that the compound possesses a boiling point of approximately 394.3 ± 15.0°C at standard atmospheric pressure (760 mmHg), reflecting the polar nature of the molecule and the strength of intermolecular hydrogen bonding interactions. The density is calculated to be 1.4 ± 0.1 grams per cubic centimeter, which is typical for organic compounds containing multiple nitrogen atoms and aromatic ring systems. The flash point is predicted to be 192.3 ± 20.4°C, indicating the temperature at which the compound can form ignitable vapor mixtures with air.
The polarizability of the molecule is estimated at 19.0 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the ease with which the electron cloud can be distorted by external electric fields. This value is consistent with the presence of the aromatic ring system and the multiple nitrogen atoms, which contribute to the overall polarizability through their lone pair electrons. The vapor pressure at 25°C is calculated to be extremely low (0.0 ± 0.9 mmHg), indicating minimal volatility under ambient conditions and suggesting that the compound will remain in the solid state under normal storage and handling conditions.
The water solubility of related pyrazolo[3,4-d]pyrimidine compounds varies significantly depending on the substituent pattern, with some derivatives showing water solubility values around 3.574 grams per liter at 25°C. The lipophilicity of the compound, expressed as the logarithm of the partition coefficient (LogP), is estimated to be approximately 1.87, indicating moderate lipophilic character that suggests reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications.
Table 4: Physical and Thermodynamic Properties
Properties
IUPAC Name |
1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRVLCQVOLFELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to interact with various enzymes and receptors.
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine core have been reported to interact with their targets through various mechanisms, such as inhibition of enzymatic activity.
Biochemical Analysis
Biochemical Properties
1-(Propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound can enhance the cytotoxic effects of DNA-damaging agents, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the NF-κB and IL-6 signaling pathways. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes and cofactors plays a crucial role in determining its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and DNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting PARP-1 and inducing DNA damage.
Biological Activity
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 3763-25-5) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 178.19 g/mol
- IUPAC Name : 1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Its activity is primarily attributed to the inhibition of various cancer cell lines and specific molecular targets.
Table 1: Summary of Anticancer Activity
The biological activity of this compound involves several mechanisms:
- Inhibition of Kinases : The compound has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Autophagy : Certain derivatives have been reported to induce autophagy without causing apoptosis, suggesting a dual mechanism of action.
Recent Advances
A review by Xia et al. (2022) outlines the synthesis and biological evaluation of pyrazole derivatives, including our compound of interest. They reported significant antitumor activities against various cancer cell lines with IC values indicating potent growth inhibition.
Another study by Strocchi et al. (2022) demonstrated that analogs of this compound exhibited remarkable cytotoxicity against hepatocellular carcinoma (HCC) cell lines with IC values as low as 0.07 µM, emphasizing the need for further exploration in clinical settings.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is its use as a potential antitumor agent. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit key pathways involved in tumor growth. For instance, a study synthesized a series of compounds based on this structure and evaluated their effects on non-small cell lung cancer (NSCLC) cell lines. The active compound demonstrated the ability to suppress the activation of IGF1R and Src kinases, leading to significant inhibition of cell viability and induction of apoptosis in vitro and in vivo .
Phosphodiesterase Inhibition
Another notable application is its role as a phosphodiesterase (PDE) inhibitor. Compounds structurally related to this compound have been investigated for their ability to inhibit PDE enzymes, which are crucial for regulating cellular signaling pathways. Inhibitors targeting PDE1 have shown promise in treating various conditions such as cardiovascular diseases and neurodegenerative disorders .
Case Study 1: Dual IGF1R/Src Inhibitors
In a comprehensive study focusing on dual inhibitors targeting IGF1R and Src kinases, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives. Among these, LL28 was identified as a potent compound that significantly inhibited tumor growth in NSCLC models without causing overt toxicity. The study utilized various assays including MTT assays and flow cytometric analysis to validate the efficacy of the compound .
Case Study 2: PDE1 Inhibition
A patent describes the synthesis and evaluation of this compound derivatives as selective inhibitors for PDE1. These compounds exhibited favorable pharmacokinetic properties and demonstrated effectiveness in preclinical models for conditions such as pulmonary hypertension .
Summary of Findings
The applications of this compound highlight its potential as a versatile compound in medicinal chemistry:
| Application Area | Key Findings |
|---|---|
| Antitumor Activity | Inhibits IGF1R/Src pathways; induces apoptosis |
| Phosphodiesterase Inhibition | Selective PDE1 inhibitors with therapeutic potential |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent at the N1 position significantly influences physicochemical and biological properties. Key analogs include:
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis of 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one generally begins with 1H-pyrazolo[3,4-d]pyrimidin-4-amine or closely related aminopyrazole derivatives. These starting materials are either purchased commercially or synthesized via established protocols involving cyclization reactions of appropriate precursors such as diethyl malonate and aminopyrazoles under basic conditions.
Formation of the 4-One (Ketone) Functional Group
The 4-one functionality on the pyrazolo[3,4-d]pyrimidine ring is typically introduced either by starting from a 4-oxo precursor or by oxidation of the corresponding 4-hydroxy or 4-amino intermediates. Oxidation methods such as Dess–Martin periodinane oxidation or chlorination followed by hydrolysis have been employed in related pyrazolo[1,5-a]pyrimidine systems and can be adapted here.
Multi-Step Synthesis and Functional Group Transformations
In some synthetic routes, the preparation of the pyrazolo[3,4-d]pyrimidine core with the isopropyl substitution involves multi-step sequences including:
- Condensation of aminopyrazole derivatives with malonate esters under basic conditions to form dihydro intermediates.
- Chlorination of hydroxyl groups to form chloro-substituted intermediates.
- Nucleophilic substitution reactions with amines or alkoxides to introduce desired substituents.
- Alkylation at the N1 position with isopropyl groups.
- Oxidation or other functional group modifications to yield the final 4-one compound.
Alternative Synthetic Routes
An alternative approach involves a two- to three-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine, where the first step is N1-alkylation with isopropyl halides, followed by acylation or oxidation steps to install the 4-one functionality. This method is efficient and can be adapted to produce various substituted derivatives for structure-activity relationship studies.
Reaction Yields and Purification
Yields for the key steps vary depending on reaction conditions but typically range from moderate to high (40% to 90%) for each step. Purification is commonly achieved by column chromatography, recrystallization, or salt formation (e.g., hydrochloride or maleate salts) to isolate the pure compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | Aminopyrazole + diethyl malonate + base | 80–90 | Forms dihydro intermediate |
| 2 | Chlorination | Phosphorus oxychloride, reflux | 60–70 | Converts hydroxyl to chloro group |
| 3 | Nucleophilic substitution | Morpholine or amine + K2CO3, RT | 90+ | Substitutes chlorine at specific site |
| 4 | N1-Alkylation | Isopropyl halide + base, DMF, RT-60 °C | 40–70 | Selective alkylation at N1 position |
| 5 | Oxidation (if needed) | Dess–Martin periodinane or other oxidants | 70–85 | Introduces 4-one functionality |
| 6 | Purification | Chromatography or salt formation | — | Obtains pure final compound |
Research Findings and Optimization
- The regioselectivity of the N1-alkylation is influenced by the choice of base and solvent; potassium carbonate in DMF favors high N1 selectivity.
- The oxidation step to form the 4-one is critical for biological activity and requires careful control of reaction conditions to avoid overoxidation or decomposition.
- Salt formation improves compound stability and facilitates handling for further biological testing.
- The synthetic routes are adaptable to introduce various substituents for medicinal chemistry optimization, allowing structure-activity relationship exploration.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, 5-amino-1-substituted pyrazole-4-carboxamide derivatives react with ethyl alcanoates in ethanol using sodium ethoxide as a base, yielding pyrazolo[3,4-d]pyrimidin-4-one scaffolds . Alternative regioselective syntheses employ tandem aza-Wittig reactions with triphenylphosphine and carbon disulfide, enabling efficient construction of the pyrimidinone core .
- Critical Considerations : Reaction temperature (e.g., reflux conditions) and stoichiometry of the base (sodium ethoxide) significantly impact yield. Purification often involves recrystallization from dimethylformamide (DMF) or column chromatography .
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols :
- Wear PPE: gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Conduct reactions involving volatile intermediates (e.g., acetylating agents) in fume hoods or gloveboxes .
- Waste disposal: Segregate organic waste and coordinate with certified hazardous waste handlers .
Q. What physicochemical properties are critical for drug-likeness assessment of this compound?
- Key Parameters :
- pKa : ~8.87 (indicating moderate basicity) .
- LogD : -0.89 at pH 7.4, suggesting high hydrophilicity and limited membrane permeability .
- Lipinski’s Rule Compliance : Molecular weight (240.27 g/mol), H-bond acceptors (3), and donors (2) align with oral bioavailability criteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Case Study : Derivatives like 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one show xanthine oxidase (XO) inhibition comparable to allopurinol , but activity varies with substituents.
- Methodology :
- Perform dose-response assays (IC50) under standardized conditions (pH 7.4, 25°C).
- Use X-ray crystallography or molecular docking to analyze binding interactions with XO active sites .
- Validate in silico predictions with in vitro enzymatic inhibition assays .
Q. What strategies optimize the selectivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives for PDE9A over other phosphodiesterases?
- Structural Insights : Modifications at the 1-(propan-2-yl) group and pyrimidinone C6 position enhance PDE9A affinity. For example, 6-[(3-fluorophenyl)methyl]sulfanyl derivatives exhibit >100-fold selectivity over PDE1C .
- Experimental Design :
- Synthesize analogs with varied substituents (e.g., oxetane, thiazole) .
- Test inhibitory activity against PDE isoforms using fluorescence polarization assays .
- Apply molecular dynamics simulations to study hydrogen bonding with PDE9A-specific residues (e.g., Gln453) .
Q. How can computational methods predict the pharmacokinetic and toxicity profiles of novel derivatives?
- In Silico Workflow :
ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity .
Toxicity Profiling : Leverage OECD QSAR Toolbox to assess mutagenicity and reproductive toxicity .
MD Simulations : GROMACS or AMBER can model blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
